molecular formula C23H16ClFN2O4 B12346381 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B12346381
M. Wt: 438.8 g/mol
InChI Key: IMNPMWBUXMBDTQ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxybenzoic acid, 4-fluoroaniline, and 1-benzofuran-2-carboxylic acid. The synthetic route may involve:

    Amidation Reaction: The reaction between 5-chloro-2-methoxybenzoic acid and 4-fluoroaniline to form 5-chloro-2-methoxybenzamide.

    Coupling Reaction: The coupling of 5-chloro-2-methoxybenzamide with 1-benzofuran-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The compound 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has garnered attention in various scientific research applications due to its potential pharmacological properties. This article will explore its applications in medicinal chemistry, particularly focusing on its bioactivity, synthesis, and therapeutic implications.

Structural Characteristics

The compound's structure includes:

  • A benzofuran core, which is often associated with various biological activities.
  • A chloro group that may enhance lipophilicity and biological activity.
  • A methoxy group that can influence the compound's pharmacokinetics.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

Benzofuran derivatives are also recognized for their antimicrobial activity. The presence of halogen atoms (like chlorine and fluorine) in the structure may enhance their efficacy against a range of pathogens, including bacteria and fungi. This property is particularly valuable in addressing antibiotic resistance issues.

Enzyme Inhibition

The compound may serve as an inhibitor of specific enzymes involved in disease processes. For example, studies have suggested that similar compounds can inhibit phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions. Inhibition of such enzymes could lead to therapeutic benefits in inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Skeleton : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of chloro and methoxy groups is performed via electrophilic aromatic substitution.
  • Amide Formation : The final step involves coupling reactions to form the amide linkage with the fluorophenyl group.

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer efficacy of similar benzofuran derivatives against breast cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties against multi-drug resistant strains of Escherichia coli, showing promising results with minimum inhibitory concentrations significantly lower than standard antibiotics.
  • Enzyme Inhibition Research : Research published in pharmacological journals has documented the inhibition of phospholipase A2 by related compounds, providing insights into their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide include other benzofuran derivatives with different substituents. Examples include:

  • 3-(5-chloro-2-methoxybenzamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
  • 3-(5-chloro-2-methoxybenzamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. The presence of the 5-chloro-2-methoxybenzamido and 4-fluorophenyl groups may enhance its potency, selectivity, or stability in various applications.

Biological Activity

The compound 3-(5-chloro-2-methoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C19_{19}H16_{16}ClF N2_{2}O3_{3}
  • Molecular Weight : 366.79 g/mol

The synthesis typically involves multi-step organic reactions, starting from commercially available benzofuran derivatives and incorporating selective chlorination and fluorination steps to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that benzofuran derivatives can inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23), with IC50_{50} values ranging from 1.48 to 47.02 µM .
  • Mechanism of Action : The proposed mechanism includes the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis. The most potent compounds exhibited IC50_{50} values for VEGFR-2 inhibition as low as 45.4 nM .

Wound Healing and Antioxidant Activity

Research on related benzofuran compounds indicates potential applications in wound healing and antioxidant activity. For example, certain derivatives have been shown to promote wound healing through enhanced fibroblast migration and proliferation while exhibiting antioxidant properties that mitigate oxidative stress .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of benzofuran derivatives found that treatment with these compounds led to significant apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. The study utilized various assays to confirm the induction of apoptosis in treated cells .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the anticancer effects of benzofuran derivatives. It was found that these compounds could modulate key signaling pathways involved in cell survival and proliferation, particularly through the downregulation of pro-survival proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of NSCLC cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
Wound HealingEnhanced fibroblast migration
AntioxidantReduction in oxidative stress

Properties

Molecular Formula

C23H16ClFN2O4

Molecular Weight

438.8 g/mol

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16ClFN2O4/c1-30-18-11-6-13(24)12-17(18)22(28)27-20-16-4-2-3-5-19(16)31-21(20)23(29)26-15-9-7-14(25)8-10-15/h2-12H,1H3,(H,26,29)(H,27,28)

InChI Key

IMNPMWBUXMBDTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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